molecular formula C10H8BrNO2S B2753676 3-Bromo-6-(methylsulfonyl)quinoline CAS No. 1860894-29-6

3-Bromo-6-(methylsulfonyl)quinoline

Cat. No.: B2753676
CAS No.: 1860894-29-6
M. Wt: 286.14
InChI Key: YLAFOXCQNDARIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Halogenated Quinolines in Contemporary Organic Chemistry Research

The quinoline (B57606) scaffold, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in heterocyclic chemistry. It is a structural motif present in a vast array of natural products, pharmaceuticals, and functional materials. researchgate.netnih.govrsc.org Many compounds containing the quinoline ring system exhibit a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties. nih.govrsc.orgnih.gov

The introduction of a halogen atom onto the quinoline ring, creating a halogenated quinoline, significantly enhances its synthetic utility. Halogens, such as bromine, serve as versatile reactive handles for a multitude of chemical transformations. researchgate.net Of particular importance are palladium-catalyzed cross-coupling reactions, including the Suzuki, Heck, Sonogashira, and Stille reactions. researchgate.net These methods allow for the regioselective formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful platform for the synthesis of complex, functionalized quinoline derivatives that would be difficult to access through traditional methods. researchgate.net This strategic functionalization is crucial for developing new therapeutic agents and advanced materials. rsc.orgrsc.org The ability to selectively modify the quinoline core via its halogenated derivatives makes them indispensable substrates in modern organic synthesis and medicinal chemistry research. acs.org

Role of Sulfonyl Moieties in Advanced Organic Synthesis and Functional Material Design

The sulfonyl group (-SO₂-) is a pivotal functional group in organic chemistry, prized for its unique electronic properties and stability. nih.gov Characterized by a sulfur atom in a high oxidation state, the sulfonyl moiety is strongly electron-withdrawing, which can significantly influence the reactivity and properties of the molecule to which it is attached. Sulfonyl-containing compounds, such as sulfones and sulfonamides, are prevalent in a wide range of pharmaceuticals. researchgate.net

In advanced organic synthesis, sulfonyl groups serve multiple roles. They can act as activating groups, facilitate cyclization reactions, and serve as precursors for various other functionalities. acs.org Sulfonyl hydrazides, for example, have emerged as potent sources of the sulfonyl group for forming carbon-sulfur, sulfur-nitrogen, and other bonds. researchgate.net The thermal and chemical stability of the sulfonyl group, particularly in sulfonyl fluorides, has made it a "clickable" functional group, valuable in chemical biology and drug discovery for its predictable reactivity. nih.govresearchgate.net In the realm of functional materials, the incorporation of sulfonyl moieties can impart desirable characteristics, influencing properties like thermal stability and electronic behavior, which is relevant for the design of materials such as ionic liquids and organic light-emitting devices (OLEDs). nih.govresearchgate.net

Positioning of 3-Bromo-6-(methylsulfonyl)quinoline within Emerging Heterocyclic Compound Libraries

This compound emerges as a strategically designed molecule that capitalizes on the advantageous features of both halogenated quinolines and sulfonyl-containing compounds. This compound integrates two distinct and highly useful functional groups onto a single heterocyclic framework.

The bromine atom at the 3-position provides a prime site for synthetic elaboration, particularly through transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, enabling the systematic exploration of the chemical space around the quinoline core. Simultaneously, the methylsulfonyl group at the 6-position acts as a powerful electron-withdrawing modulator of the ring system's electronic properties. This can influence the molecule's reactivity, molecular interactions, and potential biological activity.

The dual functionality of this compound makes it a valuable building block for the construction of diverse heterocyclic compound libraries. Researchers can leverage the reactivity of the bromo group for diversification while utilizing the sulfonyl group to fine-tune the properties of the final products. This positions the compound as a key intermediate for discovering novel molecules with potential applications in medicinal chemistry and materials science. arkat-usa.orgparchem.com

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 1860894-29-6 bldpharm.com
Molecular Formula C₁₀H₈BrNO₂S fluorochem.co.uk
Molecular Weight 286.15 g/mol bldpharm.com

| MDL Number | MFCD29059322 bldpharm.com |

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound
3-Bromo-7-(methylsulfonyl)quinoline
3-Bromo-6-methylquinoline
5,7-dichloro-3-phenyl-3-methyl-quinoline-2,4-dione
3-(4-hydroxyphenyl)-3-methyl-quinoline-2,4-dione
Methyl 9-(methylsulfonyl)-11H-indolo[3,2-c]quinoline-6-carboxylate
Methyl 3-(4-bromo-2-nitrophenyl)quinoline-2-carboxylate
Methyl 3-(4-chloro-2-nitrophenyl)quinoline-2-carboxylate
Methyl 6-chloro-3-(2-nitrophenyl)quinoline-2-carboxylate
3-Bromo-2-(methylsulfanyl)quinoline
3-Bromo-6-chloro-2-(ethylsulfanyl)quinoline
3-Bromo-2-[(phenylmethyl)sulfanyl]quinoline
3-Bromo-5-methoxy-2-[(phenylmethyl)sulfanyl]quinoline
N-(4-fluorophenyl)-1-(quinoline-2-yl)methanimine
N-(3-chloro-4-fluorophenyl)-1-(quinoline-2-yl)methanimine
Chloroquine (B1663885)
Quinine
Mefloquine
Camptothecin

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-6-methylsulfonylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2S/c1-15(13,14)9-2-3-10-7(5-9)4-8(11)6-12-10/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLAFOXCQNDARIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=CC(=CN=C2C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity Profile and Reaction Mechanisms of 3 Bromo 6 Methylsulfonyl Quinoline

Reactivity of the Quinoline (B57606) Nucleus: Electrophilic and Nucleophilic Substitution Patterns

The quinoline ring system consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. orientjchem.org This fusion results in a complex reactivity pattern. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it susceptible to nucleophilic attack. Conversely, the benzene ring is comparatively more electron-rich and is the typical site for electrophilic substitution. rsc.orgijresm.com

Electrophilic Substitution: In a standard quinoline molecule, electrophilic substitution, such as nitration and sulfonation, occurs primarily at the C-5 and C-8 positions of the benzene ring under vigorous conditions. arsdcollege.ac.in The presence of the strongly electron-withdrawing methylsulfonyl (-SO2Me) group at the C-6 position of 3-Bromo-6-(methylsulfonyl)quinoline deactivates the benzene ring towards electrophilic attack. Any electrophilic substitution would likely be directed to the C-5 and C-8 positions, but would require harsh reaction conditions. For instance, the nitration of 3-bromoquinoline (B21735) with mixed acid yields 3-bromo-5-nitroquinoline. chemicalbook.com

Nucleophilic Substitution: The electron-deficient pyridine ring readily undergoes nucleophilic substitution, typically at the C-2 and C-4 positions. orientjchem.orgarsdcollege.ac.in Halogens at these positions are readily displaced by nucleophiles. arsdcollege.ac.in In the case of this compound, the bromine is at the C-3 position. While direct nucleophilic attack on the quinoline ring itself (displacing a hydride ion) is possible, such as in the Chichibabin reaction to form aminoquinolines, reactions are more commonly focused on the substituents. arsdcollege.ac.in

Transformations Involving the Bromine Substituent

The bromine atom at the C-3 position is a key site for synthetic modification, primarily through nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. This process is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the powerful electron-withdrawing methylsulfonyl group on the fused benzene ring, coupled with the inherent electron deficiency of the pyridine ring, activates the C-3 bromine for SNAr.

Research has shown that nitrating bromoquinolines enhances their reactivity towards SNAr. For example, 6-bromo-5-nitroquinoline (B1267105) readily reacts with nucleophiles like morpholine (B109124) and piperazine (B1678402). semanticscholar.org This suggests that the methylsulfonyl group in this compound similarly activates the C-3 bromine for displacement by various nucleophiles, such as amines, alkoxides, and thiolates, providing a pathway to a diverse range of 3-substituted quinoline derivatives. researchgate.net The reaction mechanism involves the addition of the nucleophile to form a stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the bromide ion to restore aromaticity.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira, Stille, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom on this compound serves as an excellent handle for these transformations. nih.govresearchgate.net

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org It is widely used to form biaryl compounds. 3-Bromoquinoline is a common substrate for Suzuki reactions, coupling with various arylboronic acids to yield 3-arylquinolines. mdpi.com The reaction is tolerant of numerous functional groups, and various palladium catalysts and ligands can be employed to optimize the reaction. nih.govmdpi.com

Aryl HalideCoupling PartnerCatalyst/LigandBaseSolventProductYield (%)Ref
3-Bromoquinoline5-Pyrimidylboronic acidPd(PPh₃)₂Cl₂Na₂CO₃Dioxane3-(Pyrimidin-5-yl)quinoline18
3-Bromoquinoline3,5-Dimethylisoxazole-4-boronic acid pinacol (B44631) esterPd(OAc)₂ / SPhosDBUTHF/H₂O3-(3,5-Dimethylisoxazol-4-yl)quinolineN/A
6-BromoquinolineArylboronic acidPd(dppf)Cl₂K₂CO₃Toluene/H₂O6-ArylquinolineN/A nih.gov

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgmdpi.com This reaction is a cornerstone of C-C bond formation and has been applied to the synthesis of quinoline derivatives. nih.govrsc.org The reaction typically exhibits high stereoselectivity, favoring the trans product. organic-chemistry.org

Aryl HalideAlkeneCatalyst/LigandBaseSolventProductYield (%)Ref
2-IodoanilineMethyl acrylatePd(OAc)₂ / PPh₃NaOAcDMFQuinolin-2(1H)-one67-76 nih.gov
3,6-Dibromo-1H-indazole2-VinylpyridinePd(OAc)₂ / PPh₃TEASilica (B1680970) gel (ball-milling)3-Bromo-6-(2-vinylpyridinyl)-indazole86 beilstein-journals.org

Sonogashira Coupling: This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper co-catalyst. researchgate.net The Sonogashira reaction is highly valuable for introducing alkynyl moieties. 3-Bromoquinoline has been successfully coupled with various terminal alkynes under different conditions, including copper-free protocols. nih.govlibretexts.org

Aryl HalideAlkyneCatalyst/LigandBaseSolventProductYield (%)Ref
3-BromoquinolineProp-2-yn-1-olPd(dtbpf)Cl₂TEASaponin-micelles (aq.)3-(3-Hydroxyprop-1-yn-1-yl)quinolineModerate
6-Bromo-3-iodoquinolin-4(1H)-oneTrimethylsilylacetylene (TMSA)Pd(PPh₃)₄ / CuIEt₃NDMF6-Bromo-3-((trimethylsilyl)ethynyl)quinolin-4(1H)-one85 nih.gov
IodobenzenePhenylacetylenePdCl₂(PPh₃)₂N/Aγ-Valerolactone ILDiphenylacetylene99 nih.gov

Stille Reaction: The Stille reaction couples an organotin compound with an organic halide, catalyzed by palladium. commonorganicchemistry.com Despite the toxicity of organotin reagents, this reaction is very versatile. researchgate.net Various aryl bromides are efficiently coupled under Stille conditions using catalysts like PdCl₂(PPh₃)₂ or Pd(PPh₃)₄. commonorganicchemistry.com

Negishi Coupling: This reaction involves the palladium-catalyzed coupling of an organozinc reagent with an organic halide. organic-chemistry.org The Negishi coupling is known for its high reactivity and broad scope. organic-chemistry.orgnih.gov 3-Bromoquinoline has been shown to react with organozinc reagents, such as diethylzinc (B1219324) and prenylzinc bromide, to afford the corresponding 3-alkyl or 3-alkenyl quinolines. nih.gov

Aryl HalideOrganometallic ReagentCatalyst/LigandSolventProductYield (%)Ref
3-BromoquinolineDiethylzincPd complexN/A3-EthylquinolineN/A
1-Bromo-4-butylbenzenePrenylzinc bromidePd(OAc)₂ / CPhosTHF1-Butyl-4-prenylbenzene94 nih.gov

Other Transition-Metal Catalyzed Transformations

Besides palladium, other transition metals like copper are effective in catalyzing transformations of aryl halides. The Ullmann condensation, a copper-catalyzed reaction, is a classic method for forming carbon-nitrogen and carbon-oxygen bonds. researchgate.net This reaction can be used for the amination of 3-bromoquinoline with various amines. researchgate.netresearchgate.net Nickel is also used to catalyze cross-coupling reactions, sometimes offering different reactivity or being a more cost-effective alternative to palladium. organic-chemistry.org

Reactions of the Methylsulfonyl Group

The methylsulfonyl (-SO₂Me) group is generally considered robust and unreactive. However, under certain conditions, it can participate in reactions, most notably as a leaving group in nucleophilic aromatic substitution.

Functional Group Interconversions of Sulfones

Aryl sulfones are important in medicinal chemistry, and methods for their synthesis and transformation are of great interest. researchgate.netresearchgate.net The methylsulfonyl group can act as an excellent leaving group in SNAr reactions, often being more reactive than halogens in certain heterocyclic systems. researchgate.net For instance, in 2-(methylsulfonyl)pyrimidine, the sulfone group is readily displaced by nucleophiles. This reactivity is attributed to the strong electron-withdrawing nature of the sulfone, which stabilizes the anionic intermediate formed upon nucleophilic attack.

In this compound, the methylsulfonyl group at the C-6 position could potentially be displaced by a strong nucleophile under forcing conditions, although displacement of the C-3 bromine is generally more facile. More commonly, the aryl sulfone moiety is constructed from other functional groups, such as the copper-catalyzed reaction of an aryl halide with DMSO, which serves as the source for the methylsulfonyl group. rsc.org It is also possible to convert primary sulfonamides to other functional groups via reductive deamination to sulfinates, which are versatile intermediates. organic-chemistry.org

Electronic Influence on Aromatic Ring Reactivity

The electronic character of this compound is dominated by the strong electron-withdrawing nature of both the bromo and methylsulfonyl substituents. The sulfonyl group (-SO₂CH₃) at the 6-position exerts a powerful deactivating effect on the benzene ring of the quinoline nucleus through both inductive and resonance effects. nih.govresearchgate.netresearchgate.netquora.com This significantly reduces the electron density of the aromatic system, making it less susceptible to electrophilic aromatic substitution. quora.com The electron-withdrawing capacity of the sulfonyl group is well-documented and generally surpasses that of a carbonyl group. nih.govresearchgate.net This effect is primarily due to the electronegativity of the oxygen atoms and the potential for d-orbital participation from the sulfur atom, which stabilizes anionic intermediates. researchgate.net

The presence of a nitro group, another strong electron-withdrawing substituent, on a bromoquinoline system has been shown to activate the bromo group for nucleophilic substitution. nih.gov By analogy, the potent electron-withdrawing methylsulfonyl group at the 6-position is expected to similarly influence the reactivity of the 3-bromo substituent, potentially making it more susceptible to nucleophilic attack under specific conditions.

The cumulative effect of these two substituents renders the quinoline core of this compound significantly electron-poor. This electronic deficiency has profound implications for its reactivity, steering it away from typical electrophilic aromatic substitutions and towards reactions favored by electron-deficient systems.

Table 1: Electronic Effects of Substituents on the Quinoline Ring

SubstituentPositionElectronic EffectImpact on Ring Reactivity
6-(methylsulfonyl)Benzene RingStrong Electron-Withdrawing (Inductive & Resonance)Deactivation towards electrophilic attack; Activation towards nucleophilic attack
3-BromoPyridine RingInductive Electron-Withdrawing; Resonance Electron-DonatingDeactivation towards electrophilic attack; Potential for nucleophilic substitution

Radical Reactions and Reductive Transformations

The electron-deficient nature of this compound also influences its behavior in radical reactions and reductive transformations. The synthesis of substituted quinolines can proceed through radical pathways, often involving the generation of radical intermediates that undergo cyclization. rsc.orgorganic-chemistry.orgchemrxiv.orgrsc.org For instance, radical cation salts have been used to induce the Csp³-H functionalization of glycine (B1666218) derivatives to produce substituted quinolines. organic-chemistry.org While direct studies on this compound are limited, the general reactivity of quinoline systems in radical reactions provides a framework for understanding its potential transformations. Radical iodination of chloroquine (B1663885) at the 3-position has been reported, suggesting that the C3-position of the quinoline ring can be susceptible to radical attack. mdpi.com

The presence of the sulfonyl group can stabilize adjacent radicals, which might influence the regioselectivity of any radical reactions involving the quinoline core. researchgate.net Radical reactions are typically initiated by thermal or photochemical means, often in the presence of a radical initiator. libretexts.orglibretexts.org

Reductive transformations of quinoline derivatives are also a significant aspect of their chemistry. The sulfonyl group itself can be a target for reduction. For example, lithium aluminum hydride (LiAlH₄) is known to reduce sulfonyl groups. Therefore, under appropriate reductive conditions, the methylsulfonyl group in this compound could potentially be reduced to a sulfinyl or even a thioether group.

Furthermore, the bromo substituent can undergo reductive dehalogenation. Catalytic methods, for instance using palladium catalysts, are effective for the hydrodehalogenation of aryl halides. mdpi.com This would lead to the formation of 6-(methylsulfonyl)quinoline (B1268292). The choice of reducing agent and reaction conditions would be crucial in determining the selectivity between the reduction of the sulfonyl group and the dehalogenation of the bromo substituent.

Table 2: Potential Reactions of this compound

Reaction TypeReagents/ConditionsPotential Product(s)
Radical HalogenationRadical Initiator, Halogen SourceFurther halogenation on the quinoline ring
Reductive DehalogenationPd catalyst, H₂ or other hydrogen source6-(Methylsulfonyl)quinoline
Sulfonyl Group ReductionLiAlH₄ or other strong reducing agents3-Bromo-6-(methylsulfinyl)quinoline or 3-Bromo-6-(methylthio)quinoline

Derivatization and Functionalization Strategies

Regioselective Functionalization of the Quinoline (B57606) Core

The inherent reactivity of the quinoline ring system allows for selective chemical transformations at specific positions. The presence of the bromo and methylsulfonyl groups on 3-bromo-6-(methylsulfonyl)quinoline directs the regioselectivity of further functionalization.

One key strategy involves the activation of the quinoline N-oxide. For instance, palladium-catalyzed C2 oxidative cross-coupling of quinoline N-oxides with various heterocycles has been demonstrated. mdpi.com This approach can lead to the introduction of alkyl groups at the C2 position. mdpi.com Similarly, copper-catalyzed C2 sulfoximination of quinoline-N-oxides provides a pathway to introduce sulfoximine (B86345) moieties. mdpi.com

Nitration of bromoquinolines offers another route for regioselective functionalization. The nitration of 6-bromoquinoline, for example, can lead to the introduction of a nitro group, which can subsequently be displaced by nucleophiles like morpholine (B109124) or piperazine (B1678402) to create new derivatives. semanticscholar.org This highlights how existing substituents guide the position of new functional groups, altering the electronic properties of the quinoline system.

Furthermore, methods for the regioselective synthesis of 3-bromoquinoline (B21735) derivatives have been developed through a formal [4+2]-cycloaddition between N-aryliminium ions and 1-bromoalkynes. acs.org This approach is versatile and can be adapted to produce various substituted quinolines under metal-free conditions. acs.org

The table below summarizes various regioselective functionalization reactions on the quinoline core.

Reaction TypeReagents and ConditionsPosition of FunctionalizationReference
Pd-catalyzed C2 oxidative cross-couplingQuinoline N-oxide, heterocycles, Pd catalystC2 mdpi.com
Cu-catalyzed C2 sulfoximinationQuinoline N-oxide, sulfoximines, Cu catalystC2 mdpi.com
Nitration followed by nucleophilic substitution6-bromoquinoline, nitrating agent, morpholine/piperazineC5-nitro, C6-morpholinyl/piperazinyl semanticscholar.org
[4+2]-CycloadditionN-aryliminium ion, 1-bromoalkyne, acid promoterC3-bromo acs.org

Introduction of Diverse Chemical Moieties via C-C, C-N, C-O, and C-S Bond Formations

The functionalization of this compound can be effectively achieved through the formation of new carbon-carbon (C-C), carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds. These transformations are typically mediated by transition metal catalysts and allow for the introduction of a wide array of chemical groups.

C-C Bond Formation: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are powerful tools for creating C-C bonds. For instance, 6-bromo-3-iodoquinolin-4(1H)-ones can be selectively functionalized at the 3-position with arylboronic acids (Suzuki coupling) or terminal alkynes (Sonogashira coupling). mdpi.com The lower reactivity of the bromine at the 6-position often requires harsher reaction conditions for subsequent functionalization. mdpi.com

C-N Bond Formation: The formation of C-N bonds is crucial for synthesizing many biologically active molecules. The Buchwald-Hartwig cross-coupling reaction, which uses a palladium catalyst and a strong base, is a widely used method for coupling amines with aryl halides. tcichemicals.com This reaction can be applied to bromoquinolines to introduce various amino groups. niscpr.res.inheteroletters.org Hypervalent iodine(III) reagents have also been utilized to mediate C-N bond formation through a cascade of cross-dehydrogenative coupling amination reactions. hbni.ac.in

C-O Bond Formation: Nickel-catalyzed cross-coupling reactions have been developed for the formation of C-O bonds, particularly for coupling aryl mesylates with various partners. nih.gov While less common for direct functionalization of bromoquinolines, these methods can be applied to derivatives where the bromo group has been converted to a suitable coupling partner.

C-S Bond Formation: The introduction of sulfur-containing moieties can be achieved through various methods. For example, quinoline N-oxides can react with sulfonyl chlorides in the presence of carbon disulfide and diethylamine (B46881) to produce 2-sulfonylquinolines. mdpi.com Another approach involves the reaction of quinoline N-oxides with sodium tert-butyldimethylsilyloxymethylsulfinate to yield C2-substituted sulfones. nih.govresearchgate.net

The following table provides examples of reactions for introducing diverse chemical moieties.

Bond TypeReactionReagents and ConditionsFunctional Group IntroducedReference
C-CSuzuki CouplingArylboronic acid, Pd catalyst, baseAryl mdpi.com
C-CSonogashira CouplingTerminal alkyne, Pd catalyst, Cu co-catalystAlkynyl mdpi.com
C-NBuchwald-Hartwig AminationAmine, Pd catalyst, baseAmino tcichemicals.comheteroletters.org
C-SDeoxygenative SulfonylationSulfonyl chloride, CS₂, Et₂NHSulfonyl mdpi.com

Post-Synthetic Modification of the Methylsulfonyl and Bromo Groups

The bromo and methylsulfonyl groups of this compound serve as versatile handles for further chemical transformations, allowing for the late-stage introduction of diverse functionalities.

Modification of the Bromo Group: The bromine atom at the C-3 position is a prime site for nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions. For example, the bromo group can be displaced by various nucleophiles, such as amines, to form new C-N bonds. The development of a common catalyst for both C-C and C-N bond formation on 6-bromo-2,3-disubstituted quinazolin-4(3H)-one demonstrates the versatility of the bromo group in coupling reactions. heteroletters.org

Modification of the Methylsulfonyl Group: The methylsulfonyl group can also be a site for modification, although it is generally more stable than the bromo group. In some contexts, particularly in metal-organic frameworks (MOFs), sulfonic acid groups can be converted to sulfonyl chlorides and subsequently reacted with amines to form sulfonamides. researchgate.net While not directly demonstrated on this compound, this strategy suggests a potential pathway for modifying the methylsulfonyl moiety. Research on the synthesis of quinoline silyloxymethylsulfones as intermediates to other sulfonyl derivatives also points to the possibility of transforming the sulfonyl group. nih.govresearchgate.net These intermediates can be deprotected to form sulfonyl fluorides, sulfonamides, and other sulfones. nih.govresearchgate.net

Synthesis of Polymeric and Macromolecular Derivatives

The functional groups on this compound can be utilized to synthesize polymeric and macromolecular structures. The bromo group, in particular, can serve as a point of attachment for polymerization.

Bromo-organic compounds are widely used in organic synthesis, including in polymerization reactions. sci-hub.se For example, the bromo group can act as an initiator or a monomer component in various polymerization techniques. While specific examples of polymerization directly involving this compound are not extensively documented, the principles of polymer chemistry suggest its potential use in creating novel materials. The synthesis of biquinoline and trimer quinoline derivatives from bromoquinoline precursors through coupling reactions showcases the potential for building larger, more complex quinoline-based architectures.

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

High-resolution NMR spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. For 3-Bromo-6-(methylsulfonyl)quinoline, a complete assignment of proton (¹H) and carbon (¹³C) signals is achieved through a suite of one- and two-dimensional experiments.

Based on analogous quinoline (B57606) structures, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons. The protons on the pyridine (B92270) ring (H-2 and H-4) would appear as singlets or doublets at lower field due to the deshielding effect of the nitrogen atom and the bromine substituent. The protons on the benzene (B151609) ring (H-5, H-7, H-8) would form a more complex splitting pattern influenced by the electron-withdrawing methylsulfonyl group. The methyl protons of the sulfonyl group would appear as a sharp singlet at a higher field.

The ¹³C NMR spectrum would complement this, showing ten distinct carbon signals. The carbons bonded to electronegative atoms (C-3 bonded to Br, C-6 bonded to the sulfonyl group, and the carbons adjacent to the nitrogen) would be shifted downfield. Data from related sulfonyl-substituted quinolines help in predicting the chemical shifts for the target molecule. rsc.orgrsc.org

Two-dimensional NMR experiments are crucial for unambiguously assigning the complex spectral data of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity between adjacent protons on the benzene ring (H-7 to H-8 and H-5 to H-7, if applicable). However, it would show no cross-peaks for the isolated protons at positions 2 and 4.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is essential for assigning each carbon atom to its attached proton, such as linking the H-2 signal to the C-2 signal, H-4 to C-4, and so on for all C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (2-3 bond) correlations between protons and carbons, which is vital for piecing together the molecular skeleton. For instance, correlations would be expected from the methyl protons of the sulfonyl group to the C-6 carbon. Likewise, the H-2 proton should show a correlation to C-3 and C-4, and the H-4 proton to C-3 and C-4a, confirming the substitution pattern on the pyridine ring. The regiochemistry of the substituents is unequivocally confirmed by these long-range couplings. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which helps in confirming stereochemistry and conformation. For a planar molecule like quinoline, NOESY can show through-space correlations between adjacent protons, such as between H-4 and H-5, confirming their spatial proximity.

A representative table of expected ¹H and ¹³C NMR chemical shifts, based on data from similarly substituted quinolines, is provided below. rsc.orgbldpharm.com

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
H-28.9 - 9.2150 - 152
C-3-122 - 125
H-48.5 - 8.8138 - 140
C-4a-148 - 150
H-58.3 - 8.5125 - 127
C-6-135 - 138
H-77.8 - 8.0129 - 131
H-88.1 - 8.3128 - 130
C-8a-128 - 130
SO₂-CH₃3.1 - 3.344 - 46

Note: This is a predictive table based on analogous compounds. Actual values may vary.

Solid-State NMR Applications

Solid-State NMR (ssNMR) provides structural information on materials in their solid form. This technique is particularly valuable for studying polymorphism (the existence of different crystal forms) and for analyzing materials that are insoluble or difficult to crystallize. nih.gov For this compound, ssNMR could be used to probe the local environment of the atoms within the crystal lattice. Differences in chemical shifts between the solution and solid-state spectra can reveal information about intermolecular interactions, such as π-π stacking of the quinoline rings, which are common in such planar aromatic systems. nist.gov

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional structure of a crystalline compound, including bond lengths, bond angles, and intermolecular interactions. fluorochem.co.uklotatrade.com Obtaining a suitable single crystal of this compound would allow for its absolute structure determination.

The analysis would be expected to confirm the planarity of the fused quinoline ring system. The crystal structure of a related compound, 3-bromo-methyl-2-chloro-6-(di-bromo-meth-yl)quinoline, shows that the quinoline ring system is nearly planar. nist.gov In the crystal lattice of this compound, molecules would likely be arranged in stacks, stabilized by π-π interactions between the aromatic rings and potentially halogen bonding involving the bromine atom. The sulfonyl group's oxygen atoms could also participate in various weak intermolecular interactions.

Below is a table of expected crystallographic parameters, based on published data for a similarly complex quinoline derivative. nist.gov

Parameter Expected Value
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P2₁/c or Pna2₁
a (Å)10 - 15
b (Å)5 - 10
c (Å)15 - 20
β (°)90 - 105 (for monoclinic)
Volume (ų)1500 - 2000
Z (molecules/unit cell)4

Note: This is a predictive table based on analogous compounds. Actual values will be specific to the crystal structure.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the parent ion, which allows for the unambiguous confirmation of the molecular formula. For this compound (C₁₀H₈BrNO₂S), the calculated monoisotopic mass of the [M+H]⁺ ion would be compared to the experimentally measured value with high accuracy (typically <5 ppm error).

Tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation pathways. Electron impact (EI) or electrospray ionization (ESI) can be used. bohrium.com The fragmentation of quinoline derivatives often involves the loss of small, stable neutral molecules. science.gov For this compound, characteristic fragmentation patterns would include:

Loss of the methylsulfonyl group (•SO₂CH₃) or parts of it, such as SO₂ or CH₃.

Loss of the bromine atom (•Br).

Cleavage of the quinoline ring system, often initiated by the loss of HCN from the pyridine ring.

Ion Formula Description
[M]⁺˙C₁₀H₈BrNO₂SMolecular Ion
[M - CH₃]⁺C₉H₅BrNO₂SLoss of a methyl radical
[M - SO₂]⁺˙C₁₀H₈BrNLoss of sulfur dioxide
[M - Br]⁺C₁₀H₈NO₂SLoss of a bromine radical
[M - HCN]⁺˙C₉H₅BrNO₂SLoss of hydrogen cyanide from the quinoline ring

Note: This table presents plausible fragmentation pathways.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. rsc.org The spectra arise from the vibrations (stretching, bending) of chemical bonds.

For this compound, the FT-IR and Raman spectra would show characteristic bands for:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

C=C and C=N stretching: Multiple bands in the 1600-1400 cm⁻¹ region, characteristic of the quinoline ring.

S=O stretching (sulfonyl group): Two strong, characteristic bands are expected for the asymmetric and symmetric stretching of the S=O bonds, typically found around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

C-S stretching: A weaker band in the 800-600 cm⁻¹ region.

C-Br stretching: A strong band typically found at lower frequencies, in the 600-500 cm⁻¹ region.

The table below lists representative vibrational frequencies based on known data for quinolines and sulfonyl-containing compounds. chemicalbook.com

Vibrational Mode Expected FT-IR Frequency (cm⁻¹)
Aromatic C-H stretch3100 - 3000
C=C / C=N ring stretch1610, 1570, 1490, 1450
S=O asymmetric stretch~1330
S=O symmetric stretch~1150
C-H in-plane bend1250 - 1000
C-H out-of-plane bend900 - 700
C-S stretch~750
C-Br stretch~550

Note: This is a predictive table based on characteristic group frequencies.

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

Electronic spectroscopy techniques like Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy are used to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state.

The UV-Vis spectrum of this compound, like other quinoline derivatives, is expected to show multiple absorption bands corresponding to π-π* transitions within the aromatic system. The exact position of the absorption maxima (λ_max) is sensitive to the substituents. Both the bromo and methylsulfonyl groups are electron-withdrawing, which can cause a bathochromic (red) shift compared to unsubstituted quinoline. The spectra are typically recorded in various solvents to study solvatochromic effects.

Fluorescence spectroscopy measures the light emitted when a molecule returns from an excited state to its ground state. Many quinoline derivatives are known to be fluorescent. The presence of a heavy atom like bromine can, in some cases, quench fluorescence through intersystem crossing. The fluorescence properties, including the emission wavelength and quantum yield, would provide further insight into the electronic structure and excited-state behavior of the molecule.

Spectroscopic Technique Expected Observation
UV-Vis AbsorptionMultiple bands in the 250-400 nm range, corresponding to π-π* transitions.
Fluorescence EmissionPotential emission in the blue-green region of the spectrum (e.g., 400-500 nm), though this is highly dependent on the quenching effect of the bromine atom.

Note: This is a predictive table based on general characteristics of substituted quinolines.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure of molecules. nih.gov It is highly effective for determining kinetic and thermodynamic stability, optimizing molecular geometry, and analyzing optical and electronic properties. nih.gov For quinoline (B57606) derivatives, DFT calculations are typically performed using a functional like B3LYP combined with a basis set such as 6-31G(d,p) or 6-311G(d,p) to achieve a balance between accuracy and computational cost. nih.govrsc.orgarabjchem.org

Geometrical optimization using DFT would calculate the most stable three-dimensional conformation of 3-bromo-6-(methylsulfonyl)quinoline by finding the minimum energy state. This process yields precise bond lengths, bond angles, and dihedral angles. For instance, in related quinoline derivatives, the bond lengths of the quinoline ring are affected by substituent-induced electron delocalization. arabjchem.org The optimized geometry is crucial as it forms the basis for all subsequent computational analyses, including vibrational frequencies and electronic properties. scirp.org

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is pivotal for understanding the chemical reactivity and kinetic stability of a molecule. rsc.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. semanticscholar.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter.

A large energy gap implies high stability and low chemical reactivity, characterizing a "hard" molecule. rsc.org Conversely, a small energy gap suggests the molecule is more polarizable and reactive, known as a "soft" molecule, readily participating in charge transfer. rsc.org

For this compound, the electron-withdrawing nature of both the bromine atom and the methylsulfonyl group would be expected to lower the energy of the LUMO, potentially reducing the HOMO-LUMO gap compared to unsubstituted quinoline. DFT calculations on various substituted quinolines show that the distribution of HOMO and LUMO densities is heavily influenced by the substituents. rsc.orgmdpi.com In a related quinoline-triazole-aniline compound, the LUMO was found to be delocalized over the quinoline and triazole rings, indicating these regions are prone to accepting electrons. mdpi.com

Table 1: Representative HOMO-LUMO Data for Quinoline and Related Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Method/Basis SetSource
Quinoline-6.646-1.8164.83DFT (B3LYP)/6-31+G(d,p) scirp.org
1-(6-amino-2-methyl-4-phenylquinolin-3-yl)ethan-1-one-5.362-1.6423.720DFT (B3LYP)/6-31G'(d,p) rsc.org
(E)-7-((2-chloroquinolin-3-yl)methylene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one-6.11-2.623.49DFT (B3LYP)/6-311G(d,p) rjptonline.org

Electrostatic Potential Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. mdpi.comrjptonline.org The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of electron deficiency (positive potential), prone to nucleophilic attack. mdpi.comsapub.org Green and yellow areas represent intermediate or near-zero potential. sapub.org

For this compound, an MEP map would likely show a negative potential (red/yellow) around the electronegative oxygen atoms of the sulfonyl group and the nitrogen atom of the quinoline ring. sapub.orgresearchgate.net These sites would be the most probable locations for interaction with electrophiles or for forming hydrogen bonds. The region around the bromine atom would also exhibit negative potential. Conversely, positive potential (blue) would be expected on the hydrogen atoms, particularly those attached to the quinoline ring. Such analyses have been performed on various quinoline derivatives to understand their intermolecular interactions. arabjchem.orgresearchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly with DFT, is instrumental in elucidating reaction mechanisms by calculating the energies of reactants, transition states, intermediates, and products. acs.org This allows for the mapping of the entire reaction pathway and determination of the rate-limiting step.

For this compound, computational studies could investigate its synthesis, such as the Friedländer annulation, or its subsequent functionalization reactions. uned.esmdpi.com For example, a computational study on the Ir(III)-catalyzed amidation of quinoline N-oxide successfully explained the observed C8 regioselectivity by comparing the energy profiles of the C8 and C2 reaction pathways. acs.orgacs.org The study found that the reaction was kinetically impossible at the C2 position due to a high activation energy barrier, which was traced to the relative stability of key intermediates. acs.orgacs.org A similar approach could be used to predict the most likely sites for nucleophilic aromatic substitution on the this compound scaffold.

Prediction of Spectroscopic Parameters

DFT calculations can accurately predict various spectroscopic parameters, which serves as a powerful tool for structural confirmation when compared with experimental data. scirp.org

Vibrational Spectroscopy (IR/Raman): Theoretical vibrational frequencies can be calculated from the optimized geometry. While raw calculated frequencies are often higher than experimental values, they can be scaled using a standard factor to achieve good agreement. scirp.org For quinoline-based peptoids, DFT calculations at the B3LYP/6-311G(d,p) level were used to compute theoretical vibrational spectra, which corresponded well with experimental FT-IR data for characteristic peaks like C=O stretching. arabjchem.org

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) is a common method used with DFT to predict ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical predictions have shown excellent agreement with experimental values for various quinoline derivatives. researchgate.net

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. nih.govscirp.org Studies on quinoline have used TD-DFT to analyze the nature of electronic transitions between frontier orbitals. scirp.org

Conformational Analysis and Molecular Dynamics (MD) Simulations

Conformational analysis is essential for flexible molecules to identify their most stable conformers. For complex molecules like Cinchona alkaloids, which feature a quinoline ring, quantum chemical molecular dynamics (MD) simulations followed by statistical analysis can explore the full conformational space. semanticscholar.orgresearchgate.net MD simulations model the movement of atoms and molecules over time, providing insight into the dynamic behavior and stability of different conformations.

For this compound, while the quinoline core is rigid, rotation around the C-S and S-C bonds of the methylsulfonyl group allows for different conformations. MD simulations could be used to study the preferred orientation of this group relative to the quinoline ring. In studies of highly brominated quinolines, MD simulations have been used to understand their binding modes and stability within biological targets like DNA topoisomerase I. nih.govresearchgate.net Similarly, MD simulations of quinoline-based inhibitors targeting EGFR and VEGFR-2 receptors have identified key amino acid interactions and confirmed the stability of ligand-protein complexes over time. nih.gov

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling Principles

QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) models are statistical tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. researchgate.netconicet.gov.ar The fundamental principle is to build a mathematical model that can predict the activity or property of new, untested compounds based on calculated molecular descriptors. nih.gov

The process involves several key steps:

Data Set Preparation: A diverse set of molecules with known experimental data is collected.

Descriptor Calculation: Molecular descriptors, which are numerical representations of chemical information (e.g., topological, electronic, steric), are calculated for each molecule. DFT-derived descriptors like HOMO/LUMO energies and dipole moments are often used. mdpi.com

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create a correlation model between the descriptors and the activity/property. nih.gov

Validation: The model's robustness and predictive power are rigorously tested using internal (e.g., cross-validation) and external validation techniques. conicet.gov.ar

For a class of compounds including this compound, a QSAR model could be developed to predict, for example, its potential anticancer or antimicrobial activity based on models built for other quinoline derivatives. nih.govresearchgate.net These models help in the rational design of new, more potent compounds and in prioritizing candidates for synthesis and testing. researchgate.netnih.gov

Emerging Applications and Functional Roles in Non Clinical Domains

Applications in Materials Science

The quest for novel materials with tailored electronic and photophysical properties is a driving force in modern materials science. Quinoline (B57606) derivatives have been extensively investigated in this context. The specific combination of functional groups in 3-Bromo-6-(methylsulfonyl)quinoline suggests its potential utility in several advanced material applications.

The development of efficient and stable materials for OLEDs is crucial for next-generation displays and lighting. The performance of these devices is highly dependent on the electronic properties of the organic materials used. Quinoline derivatives are known to serve as electron-transporting materials or as hosts for emissive dopants in OLEDs. researchgate.net

The structure of this compound is notable for the presence of the strongly electron-withdrawing methylsulfonyl (-SO₂CH₃) group. In the context of materials for optoelectronics, such groups are known to lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the host molecule. This modification can improve electron injection and transport, which are critical for efficient device operation. Furthermore, creating a significant separation between donor and acceptor moieties within a molecule can lead to a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states, a key feature for materials exhibiting Thermally Activated Delayed Fluorescence (TADF). researchgate.netunica.it While this compound itself is not a classic donor-acceptor TADF molecule, its strong electron-accepting nature makes it a potential building block for designing more complex TADF emitters.

The bromine atom at the 3-position could be leveraged for further functionalization, for example, through cross-coupling reactions to attach hole-transporting (donor) units, thereby creating a bipolar molecule with potential for single-molecule white light emission or improved charge balance within an OLED device.

Table 1: Potential Electronic Influence of Substituents on the Quinoline Core in Optoelectronic Materials

Substituent Position Typical Electronic Effect Potential Impact on OLED Performance
-Br 3 Weakly deactivating, Halogen bonding potential Site for further functionalization (e.g., attaching donor groups); may influence molecular packing.

Quinoline-based polymers are explored for their thermal stability, chemical resistance, and potential electronic conductivity. researchgate.netnih.gov The this compound molecule presents two potential handles for incorporation into a polymer structure.

The primary route for polymerization would involve the bromine atom. It can serve as a reactive site for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck couplings, which are powerful methods for forming carbon-carbon bonds and creating conjugated polymers. A polymer incorporating this quinoline derivative could exhibit interesting photophysical or charge-transporting properties, potentially useful in organic electronics.

Additionally, while less direct, the methylsulfonyl group could activate the quinoline ring for certain types of nucleophilic aromatic substitution reactions, offering another, albeit less common, pathway for polymer synthesis. The systematic alteration of electronic effects by substituents is a known strategy to modulate the properties of porous organic polymers. nih.gov The strong electron-withdrawing nature of the -SO₂CH₃ group would be expected to significantly influence the final properties of any resulting polymer, such as its solubility, thermal stability, and electronic characteristics.

The design of functional frameworks, such as metal-organic frameworks (MOFs) or hydrogen-bonded assemblies, relies on molecules (ligands) that can predictably connect to form ordered, porous structures. Quinoline and its derivatives are excellent candidates for such ligands due to the coordinating ability of the nitrogen atom. orientjchem.org

In this compound, the quinoline nitrogen can act as a primary coordination site for metal ions. Furthermore, the oxygen atoms of the methylsulfonyl group could participate in weaker coordination or hydrogen bonding interactions, potentially leading to more complex and robust network structures. The bromine atom adds another dimension, where it can either engage in halogen bonding to direct the assembly or be used as a post-synthetic modification site to introduce other functional groups within the framework's pores. The ability to form such ordered structures is foundational for applications in gas storage, separation, and heterogeneous catalysis.

Catalysis

The utility of a molecule in catalysis is often dictated by its ability to coordinate to a metal center and electronically influence its reactivity. The structure of this compound makes it a promising candidate for exploration in both homogeneous and heterogeneous catalysis.

In homogeneous catalysis, ligands play a crucial role in stabilizing the metal center and tuning its catalytic activity and selectivity. Quinoline-based ligands have been successfully employed in a variety of catalytic reactions, including C-H activation and copolymerization. mdpi.comresearchgate.net The performance of the catalyst is highly sensitive to the electronic and steric properties of the ligand. nih.gov

This compound can be considered a potential monodentate or bidentate ligand. The quinoline nitrogen is a classic Lewis basic site for metal coordination. The electronic properties of this ligand would be heavily influenced by the methylsulfonyl group. As a powerful electron-withdrawing group, it would decrease the electron density on the quinoline ring system and, consequently, reduce the Lewis basicity of the nitrogen atom. This can have several effects on a catalytic system:

It may stabilize low-valent metal centers against oxidation.

It can increase the Lewis acidity of the coordinated metal center, which can be beneficial for reactions involving the activation of substrates.

The bromine atom at the 3-position provides steric bulk near the coordination site and offers a point for further modification to create more complex bidentate or polydentate ligands. researchgate.netscispace.com

Table 2: Comparison of Electronic Properties of Substituted Quinolines as Potential Ligands

Compound Substituent at C6 Electronic Nature of Substituent Expected Effect on Ligand Donor Strength Potential Catalytic Application
Quinoline -H Neutral Baseline General ligand applications
6-Methoxyquinoline -OCH₃ Electron-donating Increased donor strength Catalysis requiring electron-rich metal centers
6-Bromoquinoline -Br Electron-withdrawing (inductive), Weakly donating (resonance) Slightly decreased donor strength Precursor for further ligand functionalization openlabnotebooks.org

| This compound | -SO₂CH₃ | Strongly electron-withdrawing | Significantly decreased donor strength | Catalysis requiring electron-deficient, Lewis acidic metal centers |

While no specific research has been published on the use of this compound as a precursor for heterogeneous catalysts, its components suggest potential pathways. Heterogeneous catalysts are often prepared by depositing and then pyrolyzing or chemically transforming an organic precursor containing the desired elements onto a high-surface-area support.

This molecule could theoretically serve as a precursor for creating nitrogen and sulfur co-doped carbon materials. Pyrolysis of this compound on a support like silica (B1680970) or alumina (B75360) could lead to a carbonaceous material where nitrogen and sulfur atoms are embedded within the carbon lattice. Such heteroatom-doped carbon materials are known to exhibit catalytic activity for various reactions, including oxygen reduction reactions relevant to fuel cells. The initial bromine content could also influence the defect structure of the resulting carbon material. However, this remains a hypothetical application requiring experimental validation.

Agrochemical Research: Design Principles and In Vitro Studies

Heterocyclic compounds form the backbone of a multitude of synthetic agrochemicals, including herbicides, insecticides, and fungicides. imist.ma The design of novel active ingredients in this field often relies on the use of versatile scaffolds that can be systematically modified to optimize biological activity, selectivity, and environmental stability. This compound embodies several key principles of modern agrochemical design, making it a valuable starting point for the in vitro discovery of new crop protection agents.

The core design principles hinge on its bifunctional nature. The quinoline ring itself is a well-established pharmacophore in biologically active molecules. researchgate.net The substituents at the 3- and 6-positions provide levers for fine-tuning its properties:

The 3-Bromo Group: This serves as a crucial synthetic handle. In the context of agrochemical discovery, a library of analogues can be rapidly generated from this position using various cross-coupling reactions. This allows researchers to explore the structure-activity relationship (SAR) by introducing a wide range of chemical moieties to probe the binding pocket of a target enzyme or receptor in an insect pest or plant pathogen.

The 6-(Methylsulfonyl) Group: This group significantly influences the electronic properties of the quinoline system. As a potent electron-withdrawing group, it can modulate the molecule's reactivity, metabolic stability, and potential for forming specific interactions (such as hydrogen bonds) with biological targets. Such groups are often incorporated to enhance the potency or alter the selectivity profile of a candidate agrochemical.

While specific in vitro studies detailing the agrochemical activity of this compound are not widely published, its structure represents a strategic platform for research programs aimed at discovering next-generation agrochemicals.

Table 1: Design Principles of this compound in Agrochemical Research

Structural Feature Role in Agrochemical Design Potential In Vitro Application
Quinoline Core Established heterocyclic scaffold with known biological relevance. imist.ma Base structure for screening against panels of agricultural pests and pathogens.
3-Bromo Substituent A versatile synthetic handle for derivatization via cross-coupling chemistry. Enables rapid synthesis of a chemical library to establish structure-activity relationships (SAR).

| 6-(Methylsulfonyl) Group | Strong electron-withdrawing group; modulates electronic properties and metabolic stability. | Fine-tunes binding affinity and selectivity towards target enzymes or receptors. |

Precursors for Advanced Synthetic Reagents and Building Blocks

In synthetic organic chemistry, the availability of functionalized building blocks is critical for the efficient construction of complex molecular architectures. This compound is a prime example of such a precursor, offering multiple reaction sites for elaborate synthetic transformations. researchgate.netresearchgate.net Its utility stems from the differential reactivity of its functional groups, allowing for sequential and site-selective modifications.

The bromine atom at the C-3 position is particularly valuable, serving as a linchpin for carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, can be employed to introduce aryl, vinyl, or alkynyl groups at this position. This capability is fundamental for building more complex heterocyclic systems or for attaching the quinoline moiety to other molecular scaffolds. rsc.org

Table 2: Synthetic Utility of this compound as a Building Block

Reaction Type Position Reagent/Catalyst Example Resulting Structure
Suzuki Coupling C-3 Arylboronic acid, Pd catalyst 3-Aryl-6-(methylsulfonyl)quinoline
Sonogashira Coupling C-3 Terminal alkyne, Pd/Cu catalyst 3-Alkynyl-6-(methylsulfonyl)quinoline
Heck Coupling C-3 Alkene, Pd catalyst 3-Alkenyl-6-(methylsulfonyl)quinoline

| Buchwald-Hartwig Amination | C-3 | Amine, Pd catalyst | 3-Amino-6-(methylsulfonyl)quinoline |

Probes for Mechanistic Studies in Chemical Biology (In Vitro Investigations)

Chemical probes are small molecules designed to interrogate biological systems by selectively interacting with a specific protein or pathway. nih.gov The design of effective probes requires a scaffold that can be systematically modified to optimize potency and selectivity, and often to incorporate a reporter tag for detection. The quinoline framework is a common feature in such tools. nih.gov

This compound serves as an excellent starting point for the development of chemical probes for several reasons. Research on kinase inhibitors has shown that modifications to the quinoline ring system can have a profound impact on inhibitory activity and selectivity, demonstrating the scaffold's suitability for interacting with protein active sites. nih.gov

Modulation of Binding Affinity: The methylsulfonyl group is a hydrogen bond acceptor and its strong electron-withdrawing nature can influence non-covalent interactions with a protein target. This allows for the tuning of binding affinity and specificity during the probe optimization process.

Site for Reporter Tagging: The bromine atom at C-3 is an ideal handle for the late-stage introduction of reporter groups. Using well-established cross-coupling chemistry, a fluorophore, a biotin (B1667282) tag (for affinity purification), or a photoreactive group (for covalent labeling) can be attached. This conversion turns a simple inhibitor or binding molecule into a powerful probe for in vitro mechanistic studies, such as target identification, validation, and imaging of cellular components. nih.gov

While this specific compound may not be a finalized probe itself, it represents a valuable scaffold, or "warhead," upon which highly selective and potent chemical probes for in vitro biological investigation can be built.

Table 3: Features of this compound as a Chemical Probe Scaffold

Feature Role in Chemical Probe Design Example of In Vitro Investigation
Quinoline Scaffold A privileged structure known to interact with various biological targets like kinases. nih.gov Initial screening for binding against a panel of purified enzymes.
6-(Methylsulfonyl) Group Modulates binding affinity and specificity through electronic and steric effects. Structure-activity relationship studies to optimize selectivity for a target protein over closely related ones.

| 3-Bromo Substituent | Provides a site for covalent attachment of functional tags via cross-coupling. nih.gov | Fluorescence polarization assays using a fluorophore-tagged derivative; target pulldown experiments using a biotin-tagged derivative. |


Structure Reactivity and Structure Property Relationships

Influence of Halogenation on Electronic Properties and Reactivity Profiles

The introduction of a halogen, such as bromine, at the 3-position of the quinoline (B57606) ring system significantly alters its electronic landscape and subsequent reactivity. Halogens exert a dual electronic effect: they are inductively electron-withdrawing due to their electronegativity and simultaneously electron-donating through resonance (lone pair delocalization). In the case of 3-bromoquinoline (B21735), the inductive effect generally outweighs the resonance effect, leading to a net deactivation of the ring towards electrophilic substitution.

Key electronic and reactivity effects of 3-halogenation include:

Deactivation of the Pyridine (B92270) Ring: The electron-withdrawing nature of bromine reduces the electron density of the pyridine portion of the quinoline system, making it less susceptible to electrophilic attack.

Directing Effects: While the ring is deactivated, the halogen can still influence the position of incoming electrophiles. However, electrophilic substitution on the quinoline core typically favors the benzene (B151609) ring at positions 5 and 8, as this preserves the aromaticity of the pyridine ring in the reaction intermediates. youtube.comreddit.com

Nucleophilic Substitution: The 3-position in quinoline is generally less reactive towards nucleophilic substitution compared to the 2- and 4-positions. youtube.com However, the presence of the bromine atom provides a leaving group, enabling nucleophilic substitution reactions under appropriate conditions, often requiring transition-metal catalysis (e.g., palladium-catalyzed cross-coupling reactions). acs.org

Impact on Physicochemical Properties: The introduction of a bromine atom can enhance the lipophilicity of the molecule, which may improve properties like membrane permeability. researchgate.net

Research into the Friedländer reaction, a common method for synthesizing quinolines, demonstrates that α-haloketones can be used to produce 3-haloquinolines directly. acs.orgnih.govacs.org The outcome of these reactions can be highly dependent on the specific halogen and reaction conditions, highlighting the influence of the halogen on the reaction pathway. acs.org For instance, while α-fluoroketones yield 3-fluoroquinolines, α-iodoketones can result in the formation of an unsubstituted quinoline. acs.org

Impact of the Methylsulfonyl Group on Quinoline Ring Reactivity and Electron Density Distribution

The methylsulfonyl (-SO₂CH₃) group at the 6-position of the quinoline ring profoundly influences the molecule's reactivity and electron density. This group is a powerful electron-withdrawing group, primarily through a resonance effect (mesomeric effect) and a strong inductive effect.

Key impacts of the 6-methylsulfonyl group include:

Strong Deactivation of the Benzene Ring: The -SO₂CH₃ group significantly reduces the electron density of the carbocyclic (benzene) ring of the quinoline system. This deactivation makes electrophilic aromatic substitution at positions 5 and 7 much more difficult compared to unsubstituted quinoline. researchgate.net

Activation towards Nucleophilic Substitution: The potent electron-withdrawing nature of the methylsulfonyl group makes the quinoline ring more susceptible to nucleophilic attack. Kinetic studies on related systems have shown that methylsulfonyl-substituted heteroaromatics are significantly more reactive towards nucleophiles (such as methoxide (B1231860) ions) than their chloro-substituted counterparts. rsc.org This increased reactivity is attributed to a lower activation energy for the reaction. rsc.org

Modification of Basicity: The electron-withdrawing -SO₂CH₃ group decreases the basicity of the quinoline nitrogen atom. By pulling electron density away from the ring system, it makes the lone pair on the nitrogen less available for protonation.

Leaving Group Potential: The methylsulfonyl group itself can act as a leaving group in nucleophilic aromatic substitution reactions under certain conditions, although this is less common than for halogens. mdpi.com

The combination of a deactivating group on the benzene ring and the inherent electronic properties of the quinoline system means that nucleophilic substitutions are strongly favored on the pyridine ring (positions 2 and 4), while electrophilic substitutions, though difficult, would still preferentially occur at the remaining available positions on the benzene ring (5 and 8). youtube.comresearchgate.net

Steric and Electronic Effects of Substituents on Reaction Outcomes and Selectivity

In 3-Bromo-6-(methylsulfonyl)quinoline, the interplay between the steric bulk and electronic properties of both the bromine atom and the methylsulfonyl group governs the outcome and regioselectivity of its chemical reactions.

Electronic Synergy: The bromine at C-3 and the methylsulfonyl group at C-6 work in concert to deactivate the entire quinoline ring system towards electrophilic attack. The methylsulfonyl group strongly withdraws electron density from the benzene ring, while the bromine deactivates the pyridine ring. This makes any electrophilic substitution reaction challenging.

Nucleophilic Aromatic Substitution (SNAAr): The powerful electron-withdrawing effect of the 6-methylsulfonyl group activates the quinoline ring for SNAAr. While positions 2 and 4 are inherently the most activated for nucleophilic attack in quinolines, the presence of the bromine at C-3 provides a site for substitution. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination, are common methods to functionalize the C-3 position by replacing the bromine atom. acs.org The electronic nature of the substituents plays a crucial role in the success of these reactions.

Steric Hindrance: The regiochemistry of reactions is often dominated by steric factors. rsc.orgkiku.dkresearchgate.net For instance, in iridium-catalyzed C-H borylation of quinolines, steric effects are the primary determinant of the reaction site. rsc.orgkiku.dkresearchgate.net In this compound, the C-2 and C-4 positions adjacent to the bromine and the nitrogen atom are sterically hindered. Similarly, the C-5 and C-7 positions are adjacent to the bulky methylsulfonyl group. This steric congestion can direct incoming reagents to less hindered positions or influence the orientation of the molecule when approaching a catalyst's active site.

Regioselectivity in Synthesis: The formation of substituted quinolines is influenced by both steric and electronic effects. wikipedia.org In syntheses like the Combes quinoline synthesis, the nature of the substituents on the aniline (B41778) and diketone precursors dictates the final regiochemical outcome. wikipedia.org For a molecule like this compound, a synthetic strategy would need to carefully consider the directing effects of the precursor groups that ultimately become the bromo and methylsulfonyl substituents.

The combination of these effects makes this compound a versatile but complex substrate. Its reactivity is a balance between the electronic activation/deactivation patterns and the steric accessibility of its various positions.

Correlation between Molecular Structure and Physicochemical Parameters (e.g., pKa, Redox Potentials)

The physicochemical properties of this compound are a direct consequence of its substituted structure.

pKa: The basicity of the quinoline nitrogen is significantly influenced by its substituents. The pKa of the conjugate acid of quinoline is 4.9. researchgate.net Both the bromine at C-3 and the methylsulfonyl group at C-6 are electron-withdrawing.

The methylsulfonyl group at C-6 strongly reduces the electron density throughout the aromatic system, including the nitrogen atom. This makes the nitrogen's lone pair less available to accept a proton, thereby lowering the basicity and the pKa value compared to unsubstituted quinoline.

The bromine atom at C-3 also contributes an inductive electron-withdrawing effect, further decreasing the basicity.

Computational studies and experimental data on related substituted heterocycles confirm that electron-withdrawing substituents decrease the pKa. nih.govresearchgate.net Therefore, this compound is expected to be a significantly weaker base than quinoline itself.

Redox Potentials: Quinones and related nitrogen-containing heterocycles are known to participate in electron transfer processes. nih.govresearchgate.net The redox potential of a molecule is a measure of its tendency to be oxidized or reduced.

The presence of two strong electron-withdrawing groups, bromine and methylsulfonyl, lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy facilitates the acceptance of electrons.

Consequently, this compound is expected to have a higher (more positive) reduction potential compared to unsubstituted quinoline, making it easier to reduce.

Studies on substituted quinones have shown that electron-withdrawing substituents generally lead to an increase in redox potentials. nih.govresearchgate.net The redox process for quinoline systems can be complex, often involving proton-coupled electron transfer (PCET), where the pH of the environment plays a crucial role in the measured potential. nih.govresearchgate.net

The following table summarizes the expected influence of the substituents on key physicochemical parameters relative to unsubstituted quinoline.

ParameterInfluence of 3-Bromo SubstituentInfluence of 6-Methylsulfonyl SubstituentCombined Effect on this compound
pKa Decrease (weaker base)Strong Decrease (weaker base)Significant Decrease
Reduction Potential Increase (easier to reduce)Strong Increase (easier to reduce)Significant Increase
Lipophilicity (LogP) IncreaseIncreaseSignificant Increase

Analytical Methodologies for Characterization and Quantification

Chromatographic Separation Techniques for Purification and Purity Assessment

Chromatography is an indispensable tool for the separation of "3-Bromo-6-(methylsulfonyl)quinoline" from reaction intermediates, byproducts, and other impurities. The choice of technique depends on the scale and purpose of the separation, from preparative purification to analytical purity checks.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for assessing the purity and quantifying "this compound" due to its high resolution, sensitivity, and applicability to a wide range of non-volatile and thermally sensitive compounds. Reversed-phase (RP) HPLC is the most common mode employed for quinoline (B57606) derivatives.

Detailed research findings indicate that C18 and other octadecylsilane (B103800) (ODS) columns are effective for the separation of quinoline-based compounds. nih.govgoogle.comnih.gov The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. nih.govsielc.com To improve peak shape and resolution, an acid modifier like formic acid or trifluoroacetic acid is often added to the mobile phase. nih.govnih.govsielc.com Detection is commonly performed using a UV detector, with wavelengths set based on the chromophoric quinoline ring system. nih.gov For instance, a related bromo-quinoline compound, 6-bromoquinaldine, exhibits significant UV absorption at approximately 232 nm and 323 nm. actascientific.com In studies of similar molecules containing a (methylsulfonyl)phenyl group, a detection wavelength of 228 nm has been utilized successfully. nih.gov

For higher throughput and faster analysis, Ultra-High-Performance Liquid Chromatography (UPLC), which uses columns with smaller particle sizes (e.g., sub-2 µm), can be employed. nih.govsielc.com These methods are scalable and can be adapted for preparative isolation of impurities. sielc.com

ParameterHPLC Conditions for Related Quinoline & Sulfonyl CompoundsSource(s)
Column C18, ODS-H80, CORTECS™ C18 (1.6-4 µm) nih.govnih.gov
Mobile Phase Acetonitrile/Water or Methanol/Water nih.govsielc.com
Modifier Phosphoric acid, Formic acid (0.1%), Trifluoroacetic acid (0.05%) nih.govnih.govsielc.com
Flow Rate 0.3 - 1.0 mL/min nih.govnih.gov
Detection UV at ~228 nm nih.gov

Gas Chromatography (GC) is another powerful separation technique, though it is generally less utilized for complex heterocyclic molecules like "this compound" compared to HPLC. The suitability of GC depends on the compound's volatility and thermal stability. Given its molecular weight and functional groups, the compound may require high temperatures for volatilization, which could risk thermal degradation.

While specific GC methods for "this compound" are not extensively detailed in the literature, it is mentioned as a potential monitoring tool for syntheses involving quinoline ring systems. sci-hub.box For GC analysis to be viable, the compound must be stable under the high-temperature conditions of the injection port and the column. If not, derivatization to a more volatile and stable analogue might be necessary, though this adds complexity to the analytical procedure.

Column chromatography is the classical and most widely used method for the preparative purification of "this compound" and its synthetic intermediates on a laboratory scale. nih.govarkat-usa.orgrsc.org The technique relies on a solid stationary phase, most commonly silica (B1680970) gel (e.g., Silica Gel 60, 230–400 mesh), packed into a glass column. nih.gov The compound mixture is loaded onto the column and separated by eluting with a liquid mobile phase.

The separation is monitored in real-time by collecting fractions and analyzing them using Thin-Layer Chromatography (TLC). arkat-usa.orgrsc.org TLC is a rapid, qualitative technique used to assess the purity of fractions and to determine the appropriate solvent system (eluent) for the column separation. For TLC, a small amount of the sample is spotted onto a plate coated with a thin layer of adsorbent, typically silica gel with a fluorescent indicator (F254), which allows for visualization of the separated spots under UV light. nih.gov

TechniqueStationary PhaseTypical Mobile Phase (Eluent System)ApplicationSource(s)
Column Chromatography Silica Gel 60 (230–400 mesh)Gradients of Ethyl Acetate (B1210297) (EA) in n-Hexane or Petroleum Ether (PE); Dichloromethane (DCM) in PEPreparative Purification nih.govarkat-usa.orgrsc.org
Thin-Layer Chromatography (TLC) Silica Gel 60 F254 pre-coated platesEthyl Acetate (EA) / n-Hexane (n-Hex)Reaction Monitoring, Purity Assessment nih.govarkat-usa.orgrsc.org

Quantitative Analytical Methods

Beyond chromatographic techniques, other analytical methods can be applied for the quantification of "this compound."

UV-Visible spectrophotometry is a straightforward and cost-effective method for quantifying compounds that contain a chromophore. The quinoline ring in "this compound" is an excellent chromophore, making this technique highly suitable for its quantification. actascientific.com The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

To perform a quantitative assay, a calibration curve is first established by measuring the absorbance of several standard solutions of known concentrations. The absorbance of the unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve. Research on the closely related 6-bromoquinaldine has identified UV absorption maxima at 232 nm and 323 nm, which can serve as a starting point for method development for "this compound". actascientific.com For complex mixtures where impurities may have overlapping spectra, second-derivative UV spectrophotometry can be employed to enhance specificity and resolve the analyte's signal from interfering substances. nih.gov

Electrochemical methods offer an alternative approach for the analysis of electroactive compounds. The "this compound" molecule contains functional groups that are potentially electroactive. The quinoline nucleus can undergo oxidation or reduction, and the sulfonyl group is known to be reducible at a dropping mercury electrode or other suitable electrodes.

Techniques such as cyclic voltammetry could be used to study the redox behavior of the compound and develop a quantitative analytical method. While the literature describes electrochemical approaches for the synthesis of quinoline derivatives, indicating their electroactive nature, specific validated analytical electrochemical methods for the quantification of "this compound" are not widely reported. researchgate.net The development of such a method would involve determining the optimal electrode material, supporting electrolyte, and potential range for achieving a reproducible and concentration-dependent signal.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Pathways

The pursuit of environmentally benign and efficient synthetic routes to quinoline (B57606) derivatives is a central theme in contemporary organic chemistry. benthamdirect.com Traditional methods for quinoline synthesis often involve harsh reaction conditions, toxic reagents, and generate significant waste. rsc.orgsemanticscholar.org Consequently, there is a growing emphasis on developing "green" and sustainable alternatives. benthamdirect.comresearchgate.net

Recent advancements have focused on catalyst-based approaches that are both eco-friendly and economically viable. These include:

Microwave-assisted and light-irradiated synthesis: These methods can accelerate reaction times and improve yields while often utilizing non-biodegradable and recyclable catalysts or proceeding under solvent-free conditions. benthamdirect.com

Earth-abundant metal catalysis: The use of catalysts based on readily available metals like copper and chromium offers a more sustainable alternative to precious metal catalysts. rsc.orgijstr.org For instance, copper-catalyzed dehydrogenative coupling of 2-aminobenzyl alcohols with ketones provides a straightforward route to a variety of substituted quinolines. ijstr.org

Electrochemistry: Electrochemically assisted methods, such as the Friedländer reaction, present a reagent-free and highly efficient strategy for quinoline synthesis, operating under mild conditions with excellent atom economy. rsc.org

Future research in this area will likely focus on expanding the substrate scope of these sustainable methods to include the synthesis of complex, polysubstituted quinolines like 3-Bromo-6-(methylsulfonyl)quinoline. researchgate.net The goal is to develop atom-economical processes that minimize waste and energy consumption, aligning with the principles of green chemistry. benthamdirect.comrsc.org

Exploration of Underutilized Reactivity Modes and Chemoselectivity Control

The reactivity of the this compound scaffold is ripe for exploration. The interplay between the bromo and methylsulfonyl substituents offers opportunities for selective chemical transformations.

Key areas for future investigation include:

Chemoselective Cross-Coupling Reactions: The differential reactivity of the C-Br bond allows for selective functionalization. Transition metal catalysts, particularly those based on palladium and copper, are highly effective in facilitating cross-coupling reactions like the Suzuki-Miyaura and Ullmann-type couplings. numberanalytics.com Future work could focus on developing catalysts and conditions that allow for precise control over which position on the quinoline ring reacts, enabling the synthesis of diverse and complex molecules.

Late-Stage Functionalization: Developing methods for the late-stage functionalization of the quinoline core is highly desirable. This would allow for the rapid diversification of complex molecules, which is particularly valuable in drug discovery. rsc.org

Controlling Reaction Pathways: The outcome of reactions involving polysubstituted quinolines can often be directed by the choice of promoters or catalysts. mdpi.com For example, the reaction of 2-styrylanilines with β-keto esters can yield either 2-alkylquinolines or quinoline-2-carboxylates depending on whether iodine or manganese(III) acetate (B1210297) is used as the promoter. mdpi.com Understanding and harnessing these subtle controls will be crucial for the selective synthesis of desired products.

Metal-Free Approaches: There is a growing interest in developing metal-free synthetic methods to avoid the cost and potential toxicity associated with metal catalysts. semanticscholar.orgrsc.org Triflic acid has been shown to be a crucial component in the chemoselective transfer hydrogenation of quinolines, highlighting the potential of strong Brønsted acids in promoting selective transformations. rsc.org

Design of Advanced Functional Materials Incorporating the Quinoline Scaffold

The quinoline scaffold is a valuable building block for the creation of advanced functional materials due to its inherent photophysical properties. nih.gov The unique electronic characteristics of this compound make it an intriguing candidate for incorporation into novel materials.

Future research directions in this area include:

Fluorescent Probes: Quinoline derivatives are the basis for many fluorescent dyes and sensors. nih.gov By strategically modifying the substituents on the quinoline ring, it is possible to tune the photophysical properties, such as emission wavelength and quantum yield. acs.org The development of new quinoline-based scaffolds could lead to the creation of novel probes for live-cell imaging and other biological applications. nih.gov

Organic Light-Emitting Diodes (OLEDs): The quinoline core is found in materials used in OLEDs. semanticscholar.org Research into new quinoline derivatives could lead to the development of more efficient and stable materials for this technology.

Materials by Design: A "materials by design" approach, where the properties of a material are predicted and then synthesized, could be applied to the development of quinoline-based materials with specific functionalities. ox.ac.uk

Integration with Flow Chemistry and Automated Synthesis Technologies

Flow chemistry and automated synthesis are transforming the way chemical reactions are performed, offering advantages in terms of efficiency, safety, and scalability. numberanalytics.comresearchgate.net

The integration of these technologies into the synthesis of this compound and its derivatives holds significant promise:

Continuous Flow Synthesis: Performing reactions in a continuous flow reactor can lead to improved efficiency, better process control, and reduced waste. numberanalytics.comresearchgate.net This technique has been successfully applied to various quinoline syntheses, including the Friedländer reaction. numberanalytics.com Photochemical syntheses of quinolines have also been shown to be more productive and efficient in flow reactors compared to batch processes. researchgate.netuniqsis.com

Enhanced Safety: Flow chemistry allows for better control over reaction parameters, such as temperature and pressure, which is particularly important for potentially hazardous reactions. acs.org For example, the generation of toxic and explosive intermediates can be managed more safely in a continuous flow system. acs.org

Scalability: Flow chemistry facilitates the scaling up of reactions from the laboratory to industrial production. researchgate.net This is a critical factor in the development of new pharmaceuticals and materials.

Addressing Scalability and Industrial Viability of Synthetic Routes

For any new compound to have a real-world impact, its synthesis must be scalable and economically viable. While many novel synthetic methods are developed on a small scale in academic laboratories, translating these to an industrial setting presents significant challenges. acs.org

Key considerations for the industrial production of this compound include:

Cost of Starting Materials and Reagents: The economic feasibility of a synthetic route is heavily dependent on the cost of the raw materials. ijstr.org

Process Optimization: Reaction conditions must be optimized to maximize yield and purity while minimizing reaction time and energy consumption.

Waste Reduction: Minimizing waste is not only environmentally responsible but also economically advantageous. numberanalytics.com

Regulatory Compliance: Industrial chemical processes must adhere to strict safety and environmental regulations.

Future research will need to focus on developing synthetic routes that are not only elegant and efficient in the lab but also practical and cost-effective on an industrial scale. This will involve close collaboration between academic researchers and industrial chemists to bridge the gap between discovery and application.

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-Bromo-6-(methylsulfonyl)quinoline with high purity?

Answer:
The synthesis typically involves bromination and sulfonylation steps. For brominated quinolines, direct bromination at the 3-position can be achieved using bromine in acetic acid or N-bromosuccinimide (NBS) under controlled conditions . The methylsulfonyl group is introduced via sulfonation of the quinoline core using methylsulfonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) . Post-synthesis, purification via flash column chromatography (e.g., hexane/ethyl acetate gradients) and recrystallization from dichloromethane/hexane mixtures ensures high purity (>95%). Monitor reaction progress using TLC and confirm purity via HPLC or melting point analysis .

Advanced: How can conflicting spectroscopic data for this compound derivatives be resolved?

Answer:
Contradictions in NMR or HRMS data often arise from tautomerism, rotational isomers, or residual solvents. For example, in sulfonylated quinolines, dynamic NMR experiments (variable-temperature ¹H NMR) can distinguish between conformational isomers by observing coalescence temperatures . High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) or DART (Direct Analysis in Real Time) provides accurate mass confirmation, distinguishing isotopic patterns of bromine (¹:¹ ratio for ⁷⁹Br/⁸¹Br) from impurities . X-ray crystallography, as demonstrated for related quinolinium salts, can unambiguously resolve structural ambiguities by revealing bond lengths and intermolecular interactions .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation: Conduct reactions in a fume hood due to potential release of toxic gases (e.g., HBr during bromination).
  • Waste Disposal: Segregate halogenated waste (brominated byproducts) and sulfonated residues separately. Neutralize acidic/basic waste before disposal via certified hazardous waste handlers .
  • Emergency Measures: In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation.

Advanced: How do substituent effects (bromo vs. methylsulfonyl) influence the electronic properties of the quinoline core?

Answer:

  • Bromine: The electron-withdrawing inductive effect (-I) of bromine decreases electron density at the 3-position, directing electrophilic substitution to the 6- or 8-positions. This is confirmed by Hammett σₚ values (σₚ = +0.23 for Br) and computational studies (DFT) on charge distribution .
  • Methylsulfonyl Group: The strong -I and -M (mesomeric) effects of the sulfonyl group further deactivate the quinoline ring, reducing reactivity toward nucleophilic attack. UV-Vis spectroscopy shows a bathochromic shift in λₘₐₓ due to extended conjugation, while cyclic voltammetry reveals lowered HOMO/LUMO gaps compared to unsubstituted quinolines .

Basic: Which analytical techniques are most effective for characterizing this compound?

Answer:

  • ¹H/¹³C NMR: Assign peaks using 2D techniques (COSY, HSQC). The methylsulfonyl group typically appears as a singlet at δ ~3.2 ppm (¹H) and δ ~45 ppm (¹³C), while aromatic protons show coupling patterns indicative of substitution .
  • HRMS: Use DART-HRMS for rapid analysis (e.g., [M+H]⁺ at m/z 300.9952 for C₁₀H₈BrNO₂S) .
  • Elemental Analysis: Confirm C/H/N/S/Br percentages within ±0.3% of theoretical values .

Advanced: What strategies optimize the regioselective functionalization of this compound for drug discovery?

Answer:

  • Cross-Coupling Reactions: Suzuki-Miyaura coupling with arylboronic acids at the 3-bromo position requires Pd(PPh₃)₄/K₂CO₃ in dioxane/water (80°C, 12h), achieving >80% yield .
  • Nucleophilic Substitution: Replace the methylsulfonyl group with amines (e.g., piperidine) via SNAr reactions in DMF at 120°C, leveraging the electron-deficient quinoline core .
  • Directed C-H Activation: Use Pd(OAc)₂ with directing groups (e.g., pyridine) to functionalize the 8-position selectively .

Basic: How can researchers mitigate decomposition of this compound during storage?

Answer:

  • Storage Conditions: Store under inert gas (Ar/N₂) at -20°C in amber vials to prevent photodegradation.
  • Stabilizers: Add 1% w/w BHT (butylated hydroxytoluene) to inhibit radical-mediated decomposition .
  • Purity Monitoring: Conduct monthly HPLC checks (C18 column, acetonitrile/water mobile phase) to detect degradation products (>95% purity threshold) .

Advanced: What intermolecular interactions dominate the crystal packing of this compound derivatives?

Answer:
X-ray studies of analogous compounds reveal:

  • Hydrogen Bonding: Sulfonyl oxygen acts as an acceptor for N-H (quinolinium) or O-H (solvent) donors, forming R₂²(8) motifs .
  • Halogen Bonding: Bromine participates in Type-II interactions (C-Br···O=S) with bond lengths ~3.2 Å and angles ~160° .
  • π-π Stacking: Face-to-face stacking of quinoline rings (distance ~3.5 Å) stabilizes layered structures, influencing solubility and melting points .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.